molecular formula C11H13BrClN B3018817 5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride CAS No. 1803581-78-3

5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride

Cat. No.: B3018817
CAS No.: 1803581-78-3
M. Wt: 274.59
InChI Key: LELTXTMEBNUUTH-UHFFFAOYSA-N
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Description

5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride (CAS 1803581-78-3) is a high-purity chemical compound with a molecular formula of C 11 H 13 BrClN and a molecular weight of 274.58 g/mol . This spirocyclic compound features a unique structural motif, combining a brominated indane system with a fused cyclopropane ring, making it a valuable intermediate in medicinal chemistry and drug discovery research. Its distinct architecture is of significant interest for constructing three-dimensional molecular scaffolds in the synthesis of novel bioactive molecules. The bromine substituent offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the exploration of structure-activity relationships. Researchers utilize this compound primarily as a key building block in the development of potential pharmaceutical candidates. It is supplied with the identifier MFCD28145493 . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures in a controlled laboratory environment are recommended.

Properties

IUPAC Name

6-bromospiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN.ClH/c12-8-1-2-9-7(5-8)3-4-11(9)6-10(11)13;/h1-2,5,10H,3-4,6,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELTXTMEBNUUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2N)C3=C1C=C(C=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803581-78-3
Record name 5'-bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-3-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2’,3’-dihydrospiro[cyclopropane-1,1’-indene] followed by amination to introduce the amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-3-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted spirocyclic compounds, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride:

This compound is a chemical compound with the CAS number 1803581-78-3 . It can also be referred to as this compound . Other names include 6-bromospiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-amine;hydrochloride and AKOS026743506 .

Safety and Hazards
this compound is classified with the following GHS classifications :

  • H315: Causes skin irritation
  • H319: Causes serious eye irritation
  • H335: May cause respiratory irritation

Potential Applications
While the provided search results do not explicitly detail the applications of this compound, they do provide some context for its potential use in scientific research:

  • Building block in synthesis: The compound is a versatile small molecule scaffold .
  • Related compounds research: It is related to other compounds with potential biological activities, such as adenosine receptor agonists and BCL6 inhibitors .
  • Cyclopropane derivatives: It is related to the discovery process of cyclopropane derivatives as novel, potent, and highly selective ALK inhibitors from a small fragment .

Mechanism of Action

The mechanism of action of 5’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-3-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Physicochemical Properties :

  • Molecular Formula : Likely analogous to related spiro compounds (e.g., C₁₂H₁₅N·ClH for a similar spirocyclopropane-indene derivative ).
  • Molecular Weight : Estimated ~210–240 g/mol, based on structurally related compounds .
  • Synthesis: Derived from brominated indanone precursors via Strecker-like reactions or cyanide-mediated cyclization, as seen in the synthesis of 5'-bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione .

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) CAS Number
5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride Spirocyclopropane-indene core, bromine at 5', amine hydrochloride Likely C₁₂H₁₅BrN·ClH ~240 (estimated) Not explicitly listed
4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride Dihydroindene core with bromine at 4', lacks spirocyclopropane C₉H₁₁BrN·ClH 267.56 1251922-71-0
(S)-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride Methyl substituent at 4', dihydroindene core, chiral center C₁₀H₁₃BrN·ClH 283.04 1079742-66-7
3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-amine hydrochloride Spirocyclopropane-naphthalene core, no bromine C₁₂H₁₅N·ClH 209.72 1375474-45-5

Structural Insights :

  • The spirocyclopropane in the target compound imposes conformational rigidity, which is absent in non-spiro analogues like 4-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride .
  • Bromine positioning (5' vs. 4') alters electronic properties and reactivity in Suzuki-Miyaura cross-coupling reactions .
  • Chirality : The (S)-enantiomer of 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride highlights stereochemical considerations in receptor binding .

Key Observations :

  • The hydrochloride salt form enhances aqueous solubility across all compounds, critical for biological testing .
  • Spirocyclic frameworks exhibit distinct NMR profiles due to strained cyclopropane rings, with signals in the 19–35 ppm range .
  • Synthetic complexity increases with spiro structures, requiring precise conditions (e.g., 161-hour heating for imidazolidine-spiro derivative synthesis ).

Biological Activity

5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride (CAS Number: 1803581-78-3) is a synthetic compound characterized by its unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic framework with a bromine atom and an amine functional group, which are critical for its biological activity. The molecular formula is C11H12BrNC_{11}H_{12}BrN, and it has been noted for its stability and solubility when formulated as a hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in inflammatory pathways, potentially modulating the activity of cyclooxygenase (COX) enzymes.
  • Receptor Binding : It may bind to receptors that regulate cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Anti-inflammatory Effects :
    • The compound has shown promise in reducing inflammation in cellular models by inhibiting pro-inflammatory cytokines.
    • A study demonstrated that derivatives of similar spirocyclic compounds exhibited significant inhibition of NF-κB activation, a key regulator of inflammation .
  • Anticancer Potential :
    • Initial investigations suggest that this compound may induce apoptosis in cancer cell lines, although detailed mechanisms remain to be elucidated.

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be influenced by modifications to its structure. SAR studies indicate that:

  • Bromine Substitution : The presence of the bromine atom enhances the lipophilicity and biological activity of the compound.
  • Amine Group Variations : Altering the amine group can significantly affect binding affinity and selectivity towards target enzymes or receptors.

Case Study 1: Anti-inflammatory Activity

In a study focusing on related compounds, researchers synthesized various derivatives and evaluated their anti-inflammatory properties using an LPS-induced inflammation model. Compounds similar to this compound were found to reduce edema significantly without causing gastric ulceration .

Case Study 2: Anticancer Screening

Another investigation screened multiple spirocyclic compounds for anticancer activity against several cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects at micromolar concentrations, suggesting potential therapeutic applications in oncology .

Comparative Analysis

CompoundBiological ActivityMechanismReference
5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amAnti-inflammatory, AnticancerEnzyme inhibition, receptor binding
Related Spirocyclic CompoundsVariesVaries

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves cyclopropanation of a brominated indene precursor followed by amine functionalization. Key steps include:

  • Cyclopropane ring formation : Use of transition metal catalysts (e.g., Pd or Cu) to induce spirocyclic ring closure under controlled temperature (e.g., 60–80°C) .
  • Amine hydrochloride formation : Reaction with NH3 or alkylamines in anhydrous HCl/ethanol.
  • Purity validation : Employ reverse-phase HPLC (≥95% purity criteria) with UV detection at 254 nm, cross-validated by <sup>1</sup>H/<sup>13</sup>C NMR for structural confirmation .

Q. How can researchers address discrepancies in reported solubility data for this compound in polar solvents?

  • Methodological Answer : Discrepancies often arise from crystallinity variations or residual solvents. Mitigation strategies include:

  • Standardized solvent systems : Use USP-grade solvents (e.g., DMSO, ethanol) pre-saturated with inert gas to minimize oxidation.
  • Dynamic light scattering (DLS) : Assess particle size distribution in suspension to distinguish between true solubility and colloidal dispersions .
  • Thermogravimetric analysis (TGA) : Quantify solvent residues post-lyophilization to ensure consistent measurements .

Q. What spectroscopic techniques are critical for structural elucidation of the spirocyclopropane core?

  • Methodological Answer : A multi-technique approach is required:

  • X-ray crystallography : Resolve spirocyclic geometry and confirm dihedral angles between cyclopropane and indene rings .
  • 2D NMR (COSY, HSQC) : Assign coupling constants (e.g., <sup>3</sup>JHH for cyclopropane protons) and distinguish diastereotopic protons .
  • IR spectroscopy : Identify amine-HCl stretching vibrations (~2500–2800 cm<sup>-1</sup>) to confirm protonation state .

Advanced Research Questions

Q. How can computational modeling predict the compound’s stability under varying pH conditions?

  • Methodological Answer : Use density functional theory (DFT) or molecular dynamics (MD) simulations:

  • pKa prediction : Calculate amine group acidity using solvent-implicit models (e.g., COSMO-RS) to identify degradation-prone pH ranges .
  • Hydrolysis pathways : Simulate bond dissociation energies (BDEs) for cyclopropane C-C bonds under acidic/basic conditions to model ring-opening kinetics .
  • Validation : Compare computational results with accelerated stability studies (40°C/75% RH for 3 months) and LC-MS degradation profiling .

Q. What strategies resolve contradictions in biological activity data across cell-based assays?

  • Methodological Answer : Contradictions may stem from assay interference or off-target effects. Solutions include:

  • Counter-screening : Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization for enzymatic inhibition) .
  • Metabolite profiling : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) to identify bioactive metabolites that may confound results .
  • Positive controls : Compare with structurally analogous spirocyclic amines (e.g., 3,3-difluorocyclobutan-1-amine hydrochloride) to isolate scaffold-specific effects .

Q. How can researchers optimize enantiomeric purity for chiral derivatives of this compound?

  • Methodological Answer : Leverage asymmetric synthesis or chiral resolution:

  • Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams during cyclopropanation to enforce stereochemistry .
  • Chromatographic resolution : Employ chiral stationary phases (e.g., amylose- or cellulose-based HPLC columns) with heptane/ethanol mobile phases .
  • Circular dichroism (CD) : Validate enantiomeric excess (ee) by correlating CD spectra with known standards .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary between research groups, and how can this be resolved?

  • Methodological Answer : Variations often arise from solvent deuteration levels or paramagnetic impurities. Best practices:

  • Deuterated solvent purity : Use ≥99.8% D2O or DMSO-<i>d</i>6 to minimize residual proton signals .
  • Relaxation agents : Add Cr(acac)3 to reduce relaxation times and sharpen broad amine peaks .
  • Interlaboratory calibration : Share samples with certified reference materials (CRMs) to standardize spectral acquisition parameters .

Methodological Framework for Further Research

Q. What experimental designs are recommended for studying this compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Design a Design of Experiments (DoE) matrix:

  • Variables : Catalyst loading (0.5–5 mol%), temperature (25–100°C), and solvent polarity (toluene to DMF).
  • Response metrics : Track reaction yield (GC-MS) and byproduct formation (HPLC-UV) .
  • Statistical analysis : Use ANOVA to identify significant factors and optimize conditions via response surface methodology (RSM) .

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